{3,5-difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol
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Overview
Description
{3,5-difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol is a chemical compound with the molecular formula C10H10F2O3 and a molecular weight of 216.2. It belongs to the family of phenol derivatives and is known for its unique structural features, including the presence of both fluorine atoms and an oxirane ring.
Preparation Methods
The synthesis of {3,5-difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol typically involves several steps. One common synthetic route includes the reaction of 3,5-difluorophenol with epichlorohydrin under basic conditions to form the oxirane ring. This is followed by the reduction of the intermediate product to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
{3,5-difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may convert the oxirane ring to a diol.
Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Scientific Research Applications
{3,5-difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of {3,5-difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it more effective in its biological activities.
Comparison with Similar Compounds
{3,5-difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol can be compared with other similar compounds, such as:
3,5-difluoro-4-hydroxybenzyl alcohol: Lacks the oxirane ring, making it less reactive in certain chemical reactions.
4-(oxiran-2-ylmethoxy)phenol: Does not contain fluorine atoms, resulting in different chemical and biological properties.
3,5-difluoro-4-methoxybenzyl alcohol: Similar structure but without the oxirane ring, leading to different reactivity and applications.
These comparisons highlight the uniqueness of this compound, particularly its combination of fluorine atoms and an oxirane ring, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2168094-30-0 |
---|---|
Molecular Formula |
C10H10F2O3 |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
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